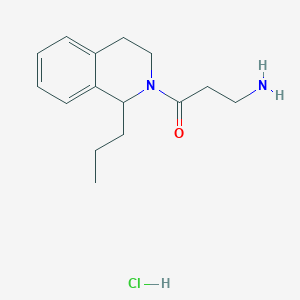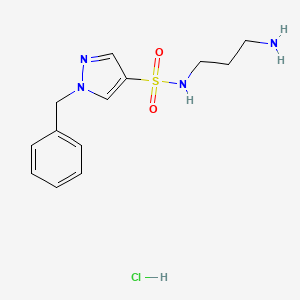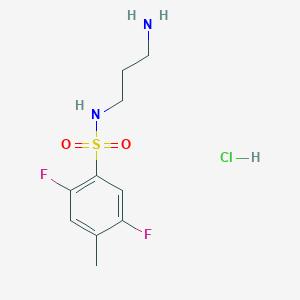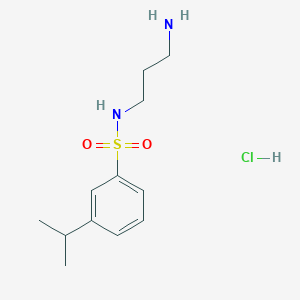
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride, commonly known as APS, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. APS has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
作用机制
The mechanism of action of APS involves the inhibition of carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, APS disrupts the acid-base balance in cells and tissues, leading to various physiological effects. APS has also been shown to have anti-inflammatory and anti-angiogenic properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
APS has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, anti-inflammatory and anti-angiogenic properties, and potential therapeutic applications in various medical conditions. APS has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
实验室实验的优点和局限性
APS has several advantages for use in lab experiments, including its high yield and purity, low toxicity profile, and potential therapeutic applications. However, APS also has some limitations, including its limited solubility in water and its relatively high cost compared to other carbonic anhydrase inhibitors.
未来方向
There are several future directions for research on APS, including its potential applications in the treatment of various medical conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to explore the mechanism of action of APS and its potential side effects. Additionally, research on the synthesis of APS and its derivatives may lead to the development of more potent and selective carbonic anhydrase inhibitors. Finally, the development of new formulations of APS may improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成方法
The synthesis of APS involves the reaction of 3-aminopropylsulfonamide with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of APS. The yield of this synthesis method is typically high, and the purity of the final product can be easily verified using analytical techniques such as NMR spectroscopy.
科学研究应用
APS has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. This enzyme plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, APS has been shown to have potential applications in the treatment of various medical conditions such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
N-(3-aminopropyl)-3-propan-2-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-10(2)11-5-3-6-12(9-11)17(15,16)14-8-4-7-13;/h3,5-6,9-10,14H,4,7-8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVBJGFRFNBDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
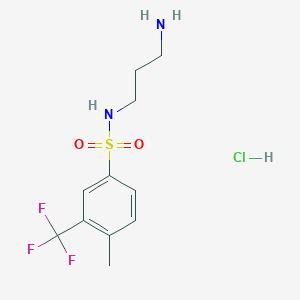
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
